molecular formula C12H13NO4 B1611543 Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate CAS No. 84978-66-5

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

Cat. No. B1611543
CAS RN: 84978-66-5
M. Wt: 235.24 g/mol
InChI Key: FJIIFNUNDAWHGH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate is a chemical compound with the IUPAC name ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate1. It has a molecular weight of 235.241.



Synthesis Analysis

The synthesis of Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate involves the use of trichlorophosphate in toluene at 110℃ for 48 hours2. The solvent and trichlorophosphate are then removed under reduced pressure to yield a brown oil2.



Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)1. This code provides a unique representation of the compound’s molecular structure.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate are not readily available from the search results. However, its synthesis involves a reaction with trichlorophosphate2.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.241. It is soluble with a solubility of 1.84 mg/ml2. Its lipophilicity (Log Po/w) is 1.982.


Scientific Research Applications

Synthesis of Novel α-Ketoamide Derivatives

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, under the name OxymaPure, was used as an additive in the synthesis of a novel series of α-ketoamide derivatives. The compounds, synthesized via ring opening of N-acylisatin, exhibited superior purity and yield when OxymaPure was used in combination with DIC, compared to other methods (El‐Faham et al., 2013).

Facilitation of Heteroaromatization Reactions

In another study, ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate derivatives were utilized in heteroaromatization reactions, leading to the creation of novel β-oxoalkanonitriles. These reactions opened pathways to further synthesize pyridyl aminopyrazoles and pyridyl aminoisoxazoles (Riyadh et al., 2008).

Chemoselective Synthesis

The compound demonstrated its versatility in the chemoselective synthesis of various pyridinyl and tetrahydropyridinyl derivatives. The method proposed was noted for its high chemoselectivity and good yield, indicating the compound's potential in creating diverse chemical structures (Pretto et al., 2019).

Molecular Docking Studies

A study focused on the spectroscopic analysis and molecular docking of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate highlighted its potential interaction with pyrrole inhibitors. The study suggests that compounds synthesized from ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate might exhibit inhibitory activity against specific targets (El-Azab et al., 2016).

Future Directions

The future directions for this compound are not readily available from the search results. However, given its chemical properties, it may have potential applications in various fields of research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

ethyl 2-oxo-2-(phenacylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIFNUNDAWHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510972
Record name Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

CAS RN

84978-66-5
Record name Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (36 mL, 262.1 mmol) was added to a solution of 2-aminoacetophenone hydrochloride (15.0 g, 87.39 mmol) in dry CH2Cl2 (300 mL), followed by ethyl chlorooxoacetate (10 mL, 87.39 mmol) at 0° C. The reaction mixture was allowed to warm up to room temperature and stirred for 16 h. The mixture was then diluted with water and extracted with EtOAc. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 20-30% EtOAc in petroleum ether) to afford ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (13.5 g, yield 66%). 1H NMR (400 MHz, CDCl3) δ 8.09 (br s, 1H), 8.02-8.00 (m, 2H), 7.68-7.64 (m, 1H), 7.55-7.51 (m, 2H), 4.85-4.84 (d, J=4.9 Hz, 2H), 4.44-4.39 (q, J=7.0 Hz, 2H), 1.44-1.41 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H13NO4: 235.08. found: 236.2 (M+H)+.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

Citations

For This Compound
1
Citations
X Nan, QX Wang, SJ Xing, ZG Liang - Journal of Enzyme Inhibition …, 2023 - Taylor & Francis
As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, …
Number of citations: 4 www.tandfonline.com

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